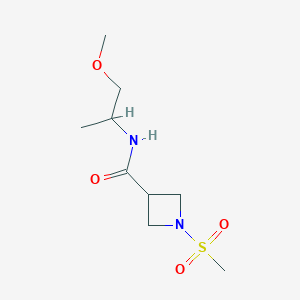

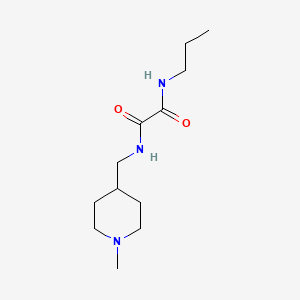

![molecular formula C19H22N2O4S2 B2630366 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919853-83-1](/img/structure/B2630366.png)

2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H16N2O4S2 and a molecular weight of 352.42. It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring containing one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized by heterocyclization of various substrates . The condensation reactions, including the Gewald reaction, are typical and significant synthetic methods to thiophene derivatives .科学的研究の応用

Synthesis and Reactivity

Thiophenylhydrazonoacetates in Heterocyclic Synthesis The compound has been utilized as a precursor in the synthesis of heterocyclic compounds. Specifically, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with either ethyl cyanoacetate or ethyl acetoacetate, leading to the formation of various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial and Antitumor Applications

Novel Synthesis and Antitumor Evaluation The compound has been used to synthesize various heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives displayed significant antitumor activities when tested in vitro against human cancer cell lines, showcasing the compound's potential in the development of new cancer therapies (Shams et al., 2010).

Design and Synthesis of Antimicrobial Dyes In another study, the compound was utilized to develop antimicrobial dyes and dye precursors for textile finishing. The dyes, based on various systems such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, displayed significant antimicrobial activity against tested organisms, highlighting the compound's versatility in applications beyond pharmaceuticals (Shams et al., 2011).

Structural and Synthetic Studies

Synthesis and Crystal Structure N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a derivative, was synthesized and its structure analyzed through X-ray diffraction, revealing details of its molecular and crystal structure, including hydrogen bonding patterns. This study contributes to the understanding of the compound's structural properties, which is crucial for its application in various fields (Vasu et al., 2004).

Chemistry of Iminofurans Further, the compound has been involved in the synthesis and intramolecular cyclization of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, contributing to the field of iminofurans chemistry. This research is pivotal for the development of new compounds with potential pharmacological activities (Shipilovskikh et al., 2009).

特性

IUPAC Name |

2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-2-27(24,25)13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-4-6-15(14)26-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYDFLOEMYMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

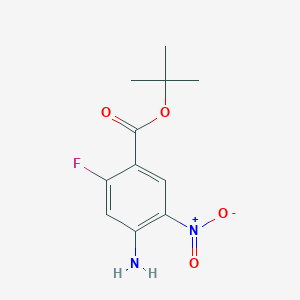

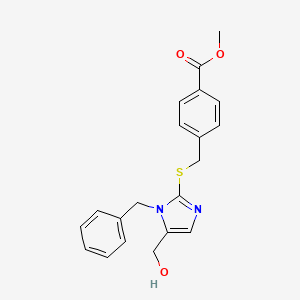

![1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2630287.png)

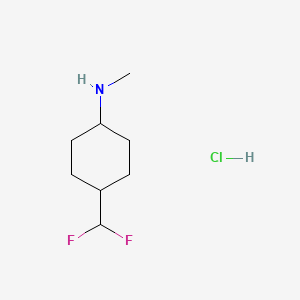

![4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile](/img/structure/B2630292.png)

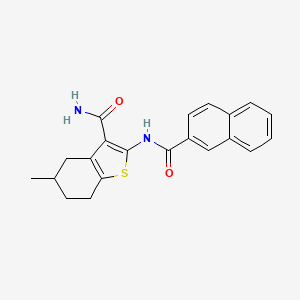

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2630296.png)

![(2E)-3-(2-chloro-5-nitrophenyl)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2630297.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2630298.png)

![(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone](/img/structure/B2630299.png)

![N-(2,5-dimethoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2630300.png)

![2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2630306.png)